molecular formula C20H14F4N2O2 B2793076 N-(4-fluorobenzyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 439111-42-9

N-(4-fluorobenzyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide

Cat. No. B2793076
CAS RN: 439111-42-9
M. Wt: 390.338
InChI Key: AKIYIPPHUXMCCF-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide, referred to as FBTPC, is a synthetic compound with an aromatic ring of six atoms and a carboxamide group. It is an important intermediate in the synthesis of several pharmaceuticals and has been extensively studied for its potential applications in medicinal chemistry.

Scientific Research Applications

FBTPC has been studied for its potential applications in medicinal chemistry. It has been used as a ligand in the synthesis of biologically active molecules such as peptides, peptidomimetics, and small-molecule inhibitors. It has also been used as an intermediate in the synthesis of several pharmaceuticals, including antifungal and antibacterial agents.

Mechanism of Action

FBTPC acts as a ligand in the synthesis of biologically active molecules. It binds to the target molecule, forming a complex that can be used to control the activity of the target molecule. The binding of FBTPC to the target molecule is believed to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
FBTPC has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the growth of certain bacteria and fungi, suggesting it may have potential applications in the treatment of bacterial and fungal infections. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, suggesting it may have potential applications in drug metabolism.

Advantages and Limitations for Lab Experiments

FBTPC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it ideal for use in a wide range of experiments. It is also highly soluble in aqueous solutions, making it easy to work with in the lab. However, FBTPC also has some limitations. It is unstable in organic solvents, making it difficult to work with in organic synthesis. Additionally, it is not as widely studied as other compounds, making it difficult to predict its effects in certain experiments.

Future Directions

Due to its potential applications in medicinal chemistry, there are several future directions for research on FBTPC. These include further investigation of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug metabolism. Additionally, further research could be conducted on its synthesis and stability in organic solvents. Finally, further research could be conducted on its potential applications in the treatment of bacterial and fungal infections.

Synthesis Methods

FBTPC is typically synthesized through a two-step process. The first step involves the reaction of 4-fluorobenzyl bromide and 3-trifluoromethylbenzoyl chloride in the presence of a base, such as potassium carbonate, to form FBTPC. The second step involves the deprotection of the carboxamide group to form the desired product.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O2/c21-16-6-4-12(5-7-16)10-26-19(28)17-9-14(11-25-17)18(27)13-2-1-3-15(8-13)20(22,23)24/h1-9,11,25H,10H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIYIPPHUXMCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide

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